Alisporivir

Vue d'ensemble

Description

L’alisporivir est un inhibiteur de la cyclophiline qui a montré des résultats prometteurs dans le traitement de diverses infections virales, y compris l’hépatite C. Contrairement aux autres inhibiteurs de la cyclophiline, l’this compound n’a pas d’effets immunosuppresseurs, ce qui en fait une option plus sûre pour une utilisation à long terme . Il est synthétisé à partir de la ciclosporine et possède une structure complexe qui lui permet d’inhiber efficacement la cyclophiline A .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’alisporivir est synthétisé par une série d’étapes impliquant la modification de la ciclosporine. La synthèse implique l’utilisation de triphosgène dans un solvant organique pour dissoudre la chaîne peptidique, suivie d’une série de réactions sous protection de gaz inerte . Le processus comprend plusieurs étapes de réaction, des ajustements du pH et des étapes de purification pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de l’this compound implique l’utilisation de cycoundécapeptides. Le processus comprend l’ouverture des dérivés de la ciclosporine et la préparation ultérieure de polypeptides cycliques . Cette méthode garantit la capacité de mise à l’échelle et la constance requises pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : L’alisporivir subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l’this compound comprennent le triphosgène, les solvants organiques et les gaz inertes . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité.

Principaux produits formés : Le principal produit formé à partir de ces réactions est l’this compound lui-même, qui est un cycoundécapeptide avec une structure spécifique qui lui permet d’inhiber la cyclophiline A .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique. Il a été largement étudié pour ses propriétés antivirales, en particulier contre l’hépatite C . De plus, il a montré un potentiel dans le traitement de la dystrophie musculaire de Duchenne et de la maladie d’Alzheimer . La recherche a également indiqué son efficacité pour améliorer la fonction mitochondriale dans les muscles squelettiques et atténuer la dysfonction mitochondriale chez les souris diabétiques .

Applications De Recherche Scientifique

Alisporivir has a wide range of scientific research applications. It has been extensively studied for its antiviral properties, particularly against hepatitis C . Additionally, it has shown potential in treating Duchenne muscular dystrophy and Alzheimer’s disease . Research has also indicated its effectiveness in improving mitochondrial function in skeletal muscles and alleviating mitochondrial dysfunction in diabetic mice .

Mécanisme D'action

L’alisporivir exerce ses effets en inhibant la cyclophiline A, une protéine hôte qui joue un rôle crucial dans la réplication virale . En bloquant l’interaction entre la cyclophiline A et la protéine non structurelle 5A du virus de l’hépatite C, l’this compound inhibe efficacement la réplication virale . Ce mécanisme d’action unique le distingue des autres médicaments antiviraux qui ciblent directement les protéines virales.

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à l’alisporivir comprennent la ciclosporine, qui est également un inhibiteur de la cyclophiline mais qui a des effets immunosuppresseurs . D’autres composés similaires comprennent des analogues non immunosuppresseurs de la ciclosporine A, tels que le NIM811 .

Unicité : Ce qui rend l’this compound unique, c’est l’absence d’effets immunosuppresseurs, ce qui en fait une option plus sûre pour une utilisation à long terme . Sa capacité à inhiber la cyclophiline A sans affecter le système immunitaire le distingue des autres inhibiteurs de la cyclophiline.

Activité Biologique

Alisporivir, a cyclophilin inhibitor, is a host-targeting antiviral agent primarily developed for the treatment of hepatitis C virus (HCV) infections. Its unique mechanism of action and broad-spectrum efficacy against various HCV genotypes have made it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its antiviral effects, pharmacokinetics, and potential applications beyond HCV.

This compound exerts its antiviral effects by inhibiting the peptidyl-prolyl isomerase activity of cyclophilin A, a host protein essential for HCV replication. By disrupting this interaction, this compound effectively blocks viral replication across different HCV genotypes, including 1a, 1b, 2a, and 3 . This mechanism also provides a high barrier to the development of viral resistance, making it an attractive candidate for combination therapies with direct-acting antivirals (DAAs) such as NS5A inhibitors .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, with studies indicating that it achieves significant serum concentrations in patients. Clinical dosing typically results in serum levels ranging from 1000 to 5000 μg/L (approximately 0.8–4 μM) . Its safety profile has been validated through multiple Phase I and II clinical trials, showing that adverse events are comparable to those associated with standard interferon-based therapies .

Clinical Studies

In clinical settings, this compound has shown remarkable efficacy in reducing viral loads among both treatment-naïve and experienced patients. For instance:

- Phase II Trials : Participants receiving this compound in combination with pegylated interferon-alpha and ribavirin exhibited significant reductions in HCV RNA levels .

- Resistance Profiles : Patients with prior treatment failures demonstrated low rates of viral breakthrough when treated with this compound .

Comparative Efficacy Table

| Study Type | Patient Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Phase I | Healthy volunteers | This compound only | Well tolerated; no serious AEs |

| Phase II | HCV-infected patients | This compound + Peg-IFN + Ribavirin | Significant viral load reduction |

| Resistance Study | HCV replicon cells | This compound + DAAs | Maintained sensitivity to DAAs |

Broader Antiviral Activity

Recent studies have explored the potential of this compound against other viral pathogens:

- MERS-CoV and SARS-CoV : this compound has demonstrated inhibitory effects against MERS-CoV and SARS-CoV in cell culture; however, its efficacy in animal models remains limited .

- Ebola Virus : While showing modest antiviral effects against contemporary Ebola strains (EBOV-Makona), this compound required higher concentrations for significant inhibition compared to its effects on HCV .

Case Studies

Several case studies illustrate the effectiveness of this compound in diverse clinical scenarios:

- Treatment-Experienced Patients : A cohort study involving patients who had previously failed interferon therapy showed that adding this compound led to sustained virological response rates comparable to those seen in treatment-naïve populations.

- Combination Therapy : In patients co-infected with HIV and HCV, the addition of this compound to standard antiretroviral therapy resulted in improved liver function tests alongside reduced HCV RNA levels.

Propriétés

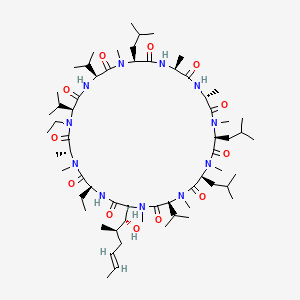

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROWHGDTNFZBH-XEMWPYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027752 | |

| Record name | Alisporivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1216.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254435-95-5 | |

| Record name | Alisporivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alisporivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alisporivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALISPORIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Alisporivir (Debio-025)?

A1: this compound primarily targets cyclophilins (Cyps), a family of proteins with peptidyl-prolyl cis-trans isomerase enzymatic activity. []

Q2: How does this compound exert its antiviral effects?

A2: this compound binds to cyclophilin A (CypA), a crucial host factor in the replication cycle of several viruses, including Hepatitis C Virus (HCV). This binding inhibits CypA's activity, disrupting viral replication. [, ]

Q3: What is the role of cyclophilin A in the hepatitis C virus (HCV) lifecycle?

A3: CypA is essential for HCV replication. This compound disrupts this process by binding to CypA and inhibiting its activity. [, ]

Q4: What downstream effects are observed upon this compound binding to cyclophilin D (CypD)?

A4: this compound binding to CypD inhibits the mitochondrial permeability transition pore (mPTP) opening. This inhibition has been shown to:

- Prevent HCV protein-mediated decrease in cell respiration. []

- Prevent collapse of mitochondrial membrane potential. []

- Reduce overproduction of reactive oxygen species in mitochondria. []

- Prevent mitochondrial calcium overload. []

- Improve functional recovery and reduce mortality following acute myocardial infarction in mice. []

Q5: Does this compound's interaction with cyclophilins lead to immunosuppression?

A5: No, despite being a cyclosporine A analog, this compound does not exhibit immunosuppressive effects. This is because its specific structural features prevent interaction with calcineurin, a protein phosphatase involved in the immune response. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, they highlight its structural similarity to cyclosporine A with specific modifications, including N-methyl-D-alanine and N-ethyl-L-valine at positions 3 and 4. []

Q7: Have computational methods been used to study this compound and its interactions?

A7: Yes, in silico docking studies and molecular dynamic simulations were used to predict the strong interaction of this compound with PfCyclophilin 19B in the context of malaria. These predictions were later confirmed through biophysical assays. [, ]

Q8: How do structural differences between this compound and Cyclosporin A impact their activity?

A8: While both molecules bind to cyclophilins, this compound lacks the immunosuppressive effects of Cyclosporin A. This is attributed to the N-ethyl-L-valine at position 4 in this compound, which prevents the complex from interacting with calcineurin, a key player in the immune response. [, ]

Q9: What is the impact of the D320E mutation in the NS5A protein of HCV on this compound resistance?

A10: The D320E mutation in NS5A can confer low-level resistance to this compound, likely by reducing the dependence on CypA-mediated isomerization of NS5A. []

Q10: What is known about the stability and formulation of this compound?

A10: The research papers primarily focus on this compound's mechanism of action and efficacy. Information about its stability under various conditions and specific formulation strategies is not extensively discussed.

Q11: What is the pharmacokinetic profile of this compound?

A12: this compound demonstrates favorable pharmacokinetics, making it suitable for once-daily oral administration. [, , ]

Q12: How is this compound metabolized in the body?

A13: this compound is a substrate and inhibitor of CYP3A4, a key drug-metabolizing enzyme in the liver. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter this compound exposure. []

Q13: Does this compound interact with drug transporters?

A14: Yes, in vitro data suggest that this compound is an inhibitor of P-glycoprotein (P-gp), a drug transporter involved in drug efflux. This interaction could potentially impact the absorption and distribution of co-administered drugs. []

Q14: Does the co-administration of this compound with other drugs affect its pharmacokinetics?

A15: Yes, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure, while CYP3A4 inducers (e.g., rifampin) decrease its exposure. Azithromycin, a weak CYP3A4 inhibitor, does not significantly affect this compound pharmacokinetics. []

Q15: How does the presence of pegylated interferon (Peg-IFN) influence this compound's pharmacokinetics?

A16: Co-administration of this compound with Peg-IFN, specifically at a dose of 1000 mg, leads to decreased elimination of this compound, resulting in increased drug exposure. []

Q16: Has this compound shown antiviral activity in cell culture models of HCV infection?

A18: Yes, this compound effectively inhibits HCV replication in various cell culture models, including HCV replicons and cells infected with different HCV genotypes. [, , , , , , ]

Q17: What is the effect of this compound on HBV replication?

A19: this compound has been shown to reduce both intracellular and secreted HBV DNA levels in cell lines, suggesting it can interfere with multiple stages of the HBV replication cycle. [, , ]

Q18: Does this compound impact hepatitis B surface antigen (HBsAg) production?

A20: Yes, this compound treatment has been shown to reduce both the production and secretion of HBsAg in cell culture models. [, ]

Q19: How does this compound affect SARS-CoV-2 infection in vitro?

A21: this compound demonstrates potent antiviral activity against SARS-CoV-2 in Vero E6 cells, inhibiting viral RNA production and targeting a postentry step in the viral life cycle. []

Q20: How does this compound impact malaria infection?

A22: this compound exhibits potent antimalarial activity against both chloroquine-resistant and artemisinin-resistant strains of Plasmodium falciparum by targeting PfCyclophilin 19B. [, ]

Q21: Has this compound demonstrated efficacy in clinical trials for chronic hepatitis C?

A25: Yes, Phase I and II clinical trials have demonstrated that this compound can significantly reduce viral load in HCV-infected patients, both treatment-naïve and treatment-experienced, across various genotypes. [, , , , ]

Q22: How easily does resistance to this compound develop?

A26: this compound is associated with a high genetic barrier to resistance. In vitro selection of resistant replicons took significantly longer compared to other classes of HCV inhibitors. [, , ]

Q23: Does cross-resistance exist between this compound and other HCV antivirals?

A28: this compound demonstrates a lack of cross-resistance with direct-acting antivirals (DAAs) targeting different HCV proteins like NS3 protease, NS5B polymerase, and NS5A. This makes it a promising candidate for combination therapies, especially in cases of DAA resistance. [, , ]

Q24: What is the safety profile of this compound?

A29: Clinical trials have shown that this compound is generally well-tolerated. The most frequent adverse events were similar to those observed with pegylated interferon and ribavirin. [, ]

Q25: What analytical techniques have been employed to study this compound?

A25: Several analytical techniques were used to investigate this compound and its interactions, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to study the interaction of this compound with CypA, identify binding sites, and analyze conformational changes in NS5A peptides. [, , , ]

- In silico docking studies and molecular dynamic simulations: Used to predict and analyze the interaction of this compound with PfCyclophilin 19B. [, ]

- Real-time PCR (qPCR): Used to quantify HCV and HBV DNA levels in cell culture models. [, , , , ]

- ELISA: Used to assess HBsAg levels in cell culture supernatants. [, ]

- Western Blot: Employed to analyze protein expression levels, including viral proteins and cyclophilins. [, , , , ]

Q26: What challenges are associated with the solubility of this compound and its analogues?

A32: this compound and its analogues are known for their low solubility in water. This property presents challenges for experimental characterization and potentially impacts their bioavailability. []

Q27: Does this compound induce an immune response?

A33: While this compound itself is not known to be immunogenic, its use in combination with other antiviral agents, particularly pegylated interferon, can elicit immune responses. [, ]

Q28: What is the historical context of this compound development?

A35: this compound emerged from research efforts aiming to develop non-immunosuppressive cyclosporin A analogs with potent antiviral activity. It was investigated as a potential treatment option for chronic hepatitis C, particularly in combination with pegylated interferon and ribavirin. [, ]

Q29: How has the research on this compound contributed to cross-disciplinary applications?

A29: Research on this compound has advanced our understanding of cyclophilin biology and their role in various diseases. It has highlighted the potential of host-targeting antiviral therapies and paved the way for exploring cyclophilin inhibitors in other therapeutic areas, including:

- Malaria: Targeting PfCyclophilin 19B as a novel therapeutic strategy. [, ]

- Duchenne muscular dystrophy: Investigating the role of cyclophilin D and mPTP in muscle degeneration and exploring therapeutic strategies to improve muscle function and mitochondrial health. [, ]

- Acute myocardial infarction: Studying the cardioprotective effects of mPTP inhibition and its potential to improve functional recovery. []

- Cancer: Exploring the role of CypA in cancer progression and metastasis, particularly its interaction with the Crk adaptor protein. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.